chemical structure and properties of 3',4'-difluoro-3-(2,3-dimethylphenyl)propiophenone
chemical structure and properties of 3',4'-difluoro-3-(2,3-dimethylphenyl)propiophenone
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and potential applications of 3',4'-difluoro-3-(2,3-dimethylphenyl)propiophenone. As a member of the substituted propiophenone class, this molecule holds potential for exploration in medicinal chemistry and materials science. The strategic incorporation of difluoro and dimethylphenyl moieties is anticipated to modulate its physicochemical and biological properties. This document outlines a plausible synthetic pathway, detailed experimental protocols, and expected characterization data based on established chemical principles and analysis of analogous structures. While specific experimental data for this compound is not widely available, this guide serves as a foundational resource for researchers interested in its synthesis and evaluation.
Introduction
Propiophenone and its derivatives are a significant class of aromatic ketones that serve as versatile building blocks in organic synthesis.[1] They are key intermediates in the preparation of a wide array of pharmaceuticals, agrochemicals, and fragrances.[2][3] The introduction of fluorine atoms into organic molecules is a well-established strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and lipophilicity, often leading to improved pharmacokinetic and pharmacodynamic profiles.[4][5][6] The difluoro substitution pattern on the phenyl ring of the propiophenone core, combined with the dimethylphenyl group, presents an interesting scaffold for investigating structure-activity relationships (SAR).
This guide focuses on the specific isomer 3',4'-difluoro-3-(2,3-dimethylphenyl)propiophenone, providing a detailed exploration of its chemical nature and a practical framework for its laboratory preparation and characterization.
Chemical Structure and Properties
Chemical Name: 1-(3,4-difluorophenyl)-3-(2,3-dimethylphenyl)propan-1-one
Synonyms: 3',4'-difluoro-3-(2,3-dimethylphenyl)propiophenone
Chemical Formula: C₁₇H₁₆F₂O
Molecular Weight: 274.31 g/mol
CAS Number: 898793-35-6
Chemical Structure:
Table 1: Physicochemical Properties (Predicted)
| Property | Value | Source |
| Melting Point (°C) | Not available | - |
| Boiling Point (°C) | Not available | - |
| Solubility | Soluble in common organic solvents (e.g., DCM, EtOAc, acetone). Insoluble in water. | Inferred from propiophenone derivatives |
| pKa | Not available | - |
| LogP | ~4.5 | Predicted |
Note: The physicochemical properties are predicted based on the analysis of structurally similar compounds, as experimental data for 3',4'-difluoro-3-(2,3-dimethylphenyl)propiophenone is not publicly available.
Synthesis
The most direct and widely employed method for the synthesis of propiophenone derivatives is the Friedel-Crafts acylation.[7][8][9] This electrophilic aromatic substitution reaction involves the reaction of an acyl chloride with an aromatic compound in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃).
The synthesis of 3',4'-difluoro-3-(2,3-dimethylphenyl)propiophenone can be envisioned in a two-step process:
-
Preparation of the acyl chloride precursor: 3-(2,3-dimethylphenyl)propanoic acid is converted to its corresponding acyl chloride, 3-(2,3-dimethylphenyl)propionyl chloride.
-
Friedel-Crafts acylation: The synthesized acyl chloride is then reacted with 1,2-difluorobenzene in the presence of a Lewis acid catalyst.
Synthesis Workflow
Caption: Synthetic workflow for 3',4'-difluoro-3-(2,3-dimethylphenyl)propiophenone.
Experimental Protocols
Step 1: Synthesis of 3-(2,3-dimethylphenyl)propanoic acid
A plausible route to the precursor 3-(2,3-dimethylphenyl)propanoic acid involves the hydrogenation of the corresponding cinnamic acid derivative, which can be prepared via a Knoevenagel or Perkin condensation from 2,3-dimethylbenzaldehyde.[10]
Protocol:
-
Reaction Setup: To a solution of (E)-3-(2,3-dimethylphenyl)acrylic acid (1 equivalent) in ethanol in a high-pressure hydrogenation vessel, add a catalytic amount of 10% Palladium on carbon (Pd/C).
-
Hydrogenation: Pressurize the vessel with hydrogen gas (typically 50-100 psi) and stir the reaction mixture at room temperature for 12-24 hours, or until hydrogen uptake ceases.
-
Work-up: Carefully vent the hydrogen gas and filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Purification: Concentrate the filtrate under reduced pressure to yield the crude 3-(2,3-dimethylphenyl)propanoic acid. The product can be further purified by recrystallization from a suitable solvent system like ethanol/water.
Step 2: Synthesis of 3-(2,3-dimethylphenyl)propionyl chloride
The conversion of a carboxylic acid to its acyl chloride is a standard transformation in organic synthesis, often achieved using thionyl chloride (SOCl₂) or oxalyl chloride.[11][12][13][14]
Protocol:
-
Reaction Setup: In a flame-dried round-bottom flask equipped with a reflux condenser and a gas outlet connected to a trap (to neutralize HCl gas), place 3-(2,3-dimethylphenyl)propanoic acid (1 equivalent).
-
Reagent Addition: Add an excess of thionyl chloride (SOCl₂) (typically 2-3 equivalents) dropwise at room temperature. A catalytic amount of dimethylformamide (DMF) can be added to facilitate the reaction.
-
Reaction: Heat the reaction mixture to reflux (around 80 °C) for 2-4 hours. The reaction progress can be monitored by the cessation of HCl gas evolution.
-
Purification: After the reaction is complete, remove the excess thionyl chloride by distillation under reduced pressure. The resulting crude 3-(2,3-dimethylphenyl)propionyl chloride can be used in the next step without further purification, or it can be purified by vacuum distillation.
Step 3: Friedel-Crafts Acylation
Protocol:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, a condenser, and a nitrogen inlet, suspend anhydrous aluminum chloride (AlCl₃) (1.1-1.5 equivalents) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere. Cool the suspension to 0 °C in an ice bath.
-
Acyl Chloride Addition: Add a solution of 3-(2,3-dimethylphenyl)propionyl chloride (1 equivalent) in anhydrous DCM dropwise to the stirred AlCl₃ suspension.
-
Aromatic Substrate Addition: To this mixture, add 1,2-difluorobenzene (1-1.2 equivalents) dropwise, maintaining the temperature at 0 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Quenching and Work-up: Carefully pour the reaction mixture into a flask containing crushed ice and concentrated hydrochloric acid. Separate the organic layer, and extract the aqueous layer with DCM.
-
Purification: Combine the organic layers, wash with water, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.
Characterization
Due to the lack of published experimental data, the following characterization details are predicted based on the analysis of similar propiophenone derivatives.[15]
Spectroscopic Data (Predicted)
¹H NMR (400 MHz, CDCl₃):
-
Aromatic Protons (Difluorophenyl Ring): Multiplets in the range of δ 7.0-7.8 ppm. The fluorine substitution will result in complex splitting patterns (doublets of doublets, triplets of doublets).
-
Aromatic Protons (Dimethylphenyl Ring): A multiplet in the range of δ 6.9-7.2 ppm.
-
Methylene Protons (-CH₂-CO-): A triplet around δ 3.2-3.4 ppm.
-
Methylene Protons (-Ar-CH₂-): A triplet around δ 3.0-3.2 ppm.
-
Methyl Protons (-CH₃): Two singlets around δ 2.2-2.4 ppm.
¹³C NMR (100 MHz, CDCl₃):
-
Carbonyl Carbon (C=O): A signal around δ 195-200 ppm.
-
Aromatic Carbons (Difluorophenyl Ring): Signals in the range of δ 115-165 ppm, showing characteristic C-F couplings.
-
Aromatic Carbons (Dimethylphenyl Ring): Signals in the range of δ 125-140 ppm.
-
Methylene Carbons (-CH₂-): Signals in the range of δ 30-45 ppm.
-
Methyl Carbons (-CH₃): Signals around δ 15-20 ppm.
Infrared (IR) Spectroscopy (ATR):
-
C=O Stretch (Ketone): A strong absorption band around 1680-1700 cm⁻¹.
-
C-F Stretch: Strong absorption bands in the region of 1100-1300 cm⁻¹.
-
Aromatic C-H Stretch: Absorption bands above 3000 cm⁻¹.
-
Aliphatic C-H Stretch: Absorption bands in the range of 2850-3000 cm⁻¹.
-
Aromatic C=C Stretch: Absorption bands in the range of 1450-1600 cm⁻¹.
Mass Spectrometry (EI):
-
Molecular Ion (M⁺): An expected peak at m/z = 274.
-
Major Fragmentation Patterns: Fragmentation is expected to occur via cleavage of the C-C bonds adjacent to the carbonyl group, leading to characteristic fragments.
Purity and Analysis
The purity of the synthesized compound can be assessed by High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). The elemental composition can be confirmed by high-resolution mass spectrometry (HRMS) or elemental analysis.
Potential Applications and Biological Activity
While no specific biological activities have been reported for 3',4'-difluoro-3-(2,3-dimethylphenyl)propiophenone, the broader class of propiophenone and fluorinated aromatic compounds has shown a wide range of pharmacological effects.
-
Anticancer and Antimicrobial Agents: Many chalcones and their bioisosteres, which share a similar three-carbon backbone, exhibit significant anticancer and antimicrobial activities.[16] The presence of fluorine atoms can enhance these properties.
-
Neurological Applications: Propiophenone derivatives have been investigated for their effects on the central nervous system, including as precursors for stimulants and anorectics.[2]
-
Enzyme Inhibition: The propiophenone scaffold is present in various enzyme inhibitors. The specific substitution pattern of the target molecule could make it a candidate for screening against a variety of enzymatic targets.
-
Agrochemicals: Fluorinated organic compounds are widely used in the agrochemical industry as herbicides and pesticides due to their enhanced biological activity and stability.[3][4][17]
The introduction of the 3',4'-difluoro pattern and the 2,3-dimethylphenyl group offers opportunities for fine-tuning the biological activity and selectivity of the propiophenone scaffold. Further research is warranted to explore the potential of this compound in various therapeutic areas.
Safety and Handling
As with any laboratory chemical, 3',4'-difluoro-3-(2,3-dimethylphenyl)propiophenone should be handled with appropriate safety precautions. It is advisable to work in a well-ventilated fume hood and wear personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. The safety data sheet (SDS) for this compound, if available from the supplier, should be consulted for detailed handling and disposal information.
Conclusion
This technical guide provides a comprehensive, albeit partially predictive, overview of 3',4'-difluoro-3-(2,3-dimethylphenyl)propiophenone. A plausible and detailed synthetic route via Friedel-Crafts acylation has been outlined, along with expected characterization data based on the analysis of analogous structures. While experimental validation is required, this document serves as a valuable starting point for researchers interested in the synthesis, characterization, and exploration of the potential applications of this novel fluorinated propiophenone derivative. The unique combination of structural motifs suggests that this compound could be a valuable addition to compound libraries for screening in drug discovery and materials science.
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